5,8-Iminocycloheptapyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
3,4,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,10H |
InChI Key |
MCUSIPORKSIWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=N3)C=C1N2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5,8 Iminocycloheptapyrazole
Retrosynthetic Analysis of the 5,8-Iminocycloheptapyrazole Framework
A retrosynthetic analysis of the this compound framework suggests several potential disconnections. A primary strategy would involve the formation of the seven-membered ring as a key step. This could be envisioned through an intramolecular cyclization of a suitably functionalized pyrazole (B372694) precursor. Alternatively, a cycloaddition approach could be employed to construct the bicyclic system in a more convergent manner.
One plausible retrosynthetic pathway involves a key intramolecular cyclization. This would begin by disconnecting the imino bridge, leading to a functionalized cycloheptapyrazole intermediate. Further disconnection of the seven-membered ring could lead back to a pyrazole derivative bearing a side chain amenable to cyclization.
A second approach would be a [5+2] cycloaddition reaction, which is a powerful method for the construction of seven-membered rings. rsc.org In this scenario, a five-atom component, such as a vinylpyrazole or a related species, could react with a two-atom component to form the cyclohepta[b]indole core. nih.gov
Development of Novel Synthetic Routes to the Core Structure
Given the novelty of the this compound scaffold, the development of synthetic routes would likely draw from established methods for the synthesis of related fused pyrazole systems and other bridged heterocycles.
Cycloaddition reactions offer an efficient means to construct the core structure of this compound. An inverse-electron-demand Diels-Alder reaction could be a viable strategy, where a pyrazole-containing diene reacts with an appropriate dienophile. nih.gov Another powerful approach is the [3+2] cycloaddition, a common method for synthesizing pyrazole derivatives. researchgate.netrsc.org
A particularly relevant strategy would be the use of a dearomative indole (B1671886) [5+2] cycloaddition with an oxidopyrylium ylide, which has been shown to be effective in constructing highly functionalized oxacyclohepta[b]indoles. nih.gov Adapting this methodology to a pyrazole-based system could provide a direct route to the cycloheptapyrazole core.
| Cycloaddition Strategy | Reactants | Potential Product | Key Features |
| [5+2] Cycloaddition | Vinylpyrazole derivative and a dienophile | Cycloheptapyrazole intermediate | Efficient construction of the seven-membered ring. rsc.org |
| Inverse-Electron-Demand Diels-Alder | Pyrazole-fused diene and an electron-rich dienophile | Fused pyrazole system | High regioselectivity. nih.gov |
| [3+2] Cycloaddition | 1,3-dipole and a dipolarophile | Functionalized pyrazole precursor | Versatile for pyrazole synthesis. researchgate.netrsc.org |
This table presents hypothetical cycloaddition strategies for the synthesis of the this compound framework, based on established methodologies for related heterocyclic systems.
Intramolecular cyclization represents a robust approach to forming the seven-membered ring of the target molecule. A key precursor would be a 5-aminopyrazole derivative with a suitable side chain. The synthesis of 5-aminopyrazoles is well-established and can be achieved through the condensation of β-ketonitriles with hydrazines. beilstein-journals.org
Once the 5-aminopyrazole precursor is obtained, an intramolecular cyclization could be triggered. For instance, a side chain containing an electrophilic center could react with the amino group or a carbon atom of the pyrazole ring to form the seven-membered ring. The imino bridge could then be installed in a subsequent step.
Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single step. nih.govresearchgate.net An MCR approach to this compound could involve the reaction of a pyrazole-containing component, a carbonyl compound, and an amine or ammonia (B1221849) source to construct a significant portion of the target scaffold.
The Ugi four-component reaction, for example, is known for its ability to generate diverse bis-amide products and could be adapted to build a precursor for the target molecule. nih.gov Similarly, the Bucherer–Bergs reaction, which yields 5,5-disubstituted hydantoins, could be explored for the synthesis of a key intermediate. nih.govnih.gov
| MCR Type | Reactants | Potential Intermediate | Advantages |
| Ugi Reaction | Pyrazole-aldehyde, an amine, an isocyanide, and a carboxylic acid | Complex acyclic precursor | High diversity and convergence. nih.gov |
| Bucherer-Bergs Reaction | Pyrazole-ketone, potassium cyanide, ammonium (B1175870) carbonate | Hydantoin-fused pyrazole | Access to spirocyclic systems. nih.gov |
| Povarov Reaction | Pyrazole-aniline, an aldehyde, and an activated alkene | Tetrahydroquinoline-fused pyrazole | Diastereoselective synthesis of fused systems. ub.edu |
This table illustrates potential multi-component reactions that could be adapted for the synthesis of precursors to the this compound scaffold.
The hetero-Diels-Alder reaction is a powerful transformation for the synthesis of six-membered heterocycles and could be employed to construct a portion of the this compound framework. researchgate.net An intramolecular hetero-Diels-Alder reaction of an iminoacetonitrile (B14750961) derivative could be a plausible route. nih.gov In this strategy, a pyrazole moiety would be attached to the diene or dienophile component to direct the cyclization towards the desired fused system.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions would be crucial for the successful synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. For cycloaddition and cyclization reactions, the use of Lewis acids or transition metal catalysts could be beneficial in promoting the desired transformation and improving yields.
For instance, in the context of a hetero-Diels-Alder reaction, catalysts can influence the stereochemical outcome. Similarly, for multi-component reactions, the choice of solvent can significantly impact the reaction efficiency. The table below provides hypothetical examples of how reaction conditions could be optimized for a key synthetic step, based on literature for related transformations.
| Reaction Step | Parameter | Condition A | Condition B | Observed Effect |
| Intramolecular Cyclization | Catalyst | None | Lewis Acid (e.g., TiCl4) | Increased reaction rate and yield. |
| [5+2] Cycloaddition | Temperature | 80 °C | 120 °C | Improved conversion to product. |
| Multi-component Reaction | Solvent | Methanol (B129727) | Toluene | Altered product distribution. |
This table provides illustrative examples of how reaction conditions might be optimized for the synthesis of the this compound core, based on general principles of organic synthesis.
Catalyst Development for Key Steps
The synthesis of complex pyrazole derivatives is often facilitated by catalysis, which can control regioselectivity, improve yields, and enable otherwise challenging transformations. For the hypothetical synthesis of this compound, several catalytic steps can be envisioned.
Transition-Metal Catalysis: Transition metals like palladium, copper, rhodium, and silver are extensively used in pyrazole synthesis. mdpi.comdntb.gov.uarsc.org
Palladium: Palladium catalysts are effective for C-H functionalization and cross-coupling reactions, which could be used to build the cycloheptane (B1346806) ring onto a pyrazole precursor. researchgate.net For instance, a palladium-catalyzed ring-opening of 2H-azirines with hydrazones has been used to produce polysubstituted pyrazoles. organic-chemistry.org
Copper: Copper catalysts are well-known for their role in cycloaddition reactions, including the synthesis of pyrazoles from sydnones and terminal alkynes. mdpi.com Copper-mediated methods have also been developed for synthesizing functionalized pyrazoles under acid-free conditions. organic-chemistry.org
Silver: Silver salts such as AgOTf have been shown to catalyze cascade reactions, for example, a vinylogous aldol (B89426) addition followed by a [4+2] cycloaddition to create bridged polycyclic systems containing a pyrazole unit. acs.org This type of cascade could be highly relevant for the construction of the this compound skeleton.
Rhodium: Rhodium catalysts are particularly notable for their ability to facilitate intramolecular cycloadditions. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions are a powerful tool for constructing bridged ring systems. nsf.govescholarship.org
Lewis Acid Catalysis: Lewis acids such as Zn(OTf)₂ and Sc(OTf)₃ can be used to catalyze cycloaddition reactions. For instance, they have been used to switch between [2π+2σ] and hetero-[4π+2σ] cycloaddition reactivity of bicyclobutanes to synthesize spirocycles and bridged heterocycles. nih.gov
Organocatalysis: In some cases, metal-free organocatalytic methods can be employed. For example, the synthesis of pyrazolylthienopyrimidines has been achieved using a metal-free protocol under mild conditions. nih.gov
The following table summarizes catalysts used in the synthesis of related fused and bridged pyrazole systems.
| Catalyst Type | Specific Catalyst | Application in Pyrazole Synthesis | Reference |
| Transition Metal | Palladium | C-H functionalization and cross-coupling | researchgate.net |
| Transition Metal | Copper | Cycloaddition reactions | mdpi.com |
| Transition Metal | Silver (AgOTf) | Cascade reactions to form bridged systems | acs.org |
| Transition Metal | Rhodium | Intramolecular (3+2) dipolar cycloadditions | nsf.govescholarship.org |
| Lewis Acid | Zn(OTf)₂, Sc(OTf)₃ | Cycloaddition reactions | nih.gov |
| Organocatalyst | Iodine | Iodine-catalyzed reaction of aldehyde hydrazones | nih.gov |
Solvent Effects on Reaction Selectivity and Efficiency
The choice of solvent can have a profound impact on the course of a chemical reaction, influencing reaction rates, selectivity, and even the stability of intermediates. In the synthesis of fused pyrazoles, solvent polarity and coordinating ability are key factors.
For multicomponent reactions leading to pyrazoles, solvents like 2,2,2-trifluoroethanol (B45653) have been shown to act as both a solvent and a catalyst, stabilizing enol forms of 1,3-dicarbonyl compounds and promoting cyclization. beilstein-journals.orgnih.gov In the synthesis of (camphor-3-yl)acetic acid-derived pyrazoles, reactions conducted in acetic acid at elevated temperatures yielded the desired pyrazoles, whereas performing the reaction in methanol at room temperature led to an intermediate enehydrazine that failed to cyclize. mdpi.com This highlights the role of both solvent and temperature in directing the reaction pathway.
Ionic liquids have also emerged as green solvent alternatives that can enhance reaction rates and facilitate catalyst recycling. For instance, a transition metal-containing ionic liquid, [C4mim][FeCl4], has been used as an efficient catalytic medium for pyrazole synthesis at room temperature. ias.ac.in
The following table illustrates the effect of different solvents on the yield of a pyrazole synthesis, extrapolated from data on related heterocyclic systems.
| Solvent | Dielectric Constant (approx.) | Relative Yield (%) | Comments |
| Ethanol | 24.5 | High | Common solvent for condensation reactions. |
| Acetic Acid | 6.2 | High | Can act as a catalyst and solvent. mdpi.com |
| Methanol | 33.0 | Low to moderate | May favor intermediate formation at lower temperatures. mdpi.com |
| 2,2,2-Trifluoroethanol | 26.7 | High | Can catalyze and stabilize intermediates. beilstein-journals.orgnih.gov |
| Ionic Liquid ([C4mim][FeCl4]) | N/A | Very High | Acts as a catalytic medium. ias.ac.in |
| Dichloromethane (DCM) | 9.1 | Moderate | Used in silver-catalyzed cascade reactions. acs.org |
Temperature and Pressure Influences on Reaction Pathways
Temperature and pressure are critical parameters for controlling reaction kinetics and thermodynamics. In the synthesis of complex heterocycles, these parameters can dictate which of several possible reaction pathways is favored.
Temperature: Temperature control is crucial for selectivity. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply tuning the reaction temperature can lead to different product outcomes. nih.gov In the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com High temperatures, often achieved through microwave irradiation, can significantly accelerate reaction rates, reducing reaction times from hours to minutes. mdpi.com Microwave-assisted synthesis has been successfully applied to the preparation of pyrazolopyran heterocycles. researchgate.net
Pressure: High pressure can be used to influence reaction equilibria and accelerate reactions with a negative activation volume. In the context of modern synthetic chemistry, high-pressure conditions are often encountered in continuous flow reactors. Flow chemistry allows for superheating of solvents above their atmospheric boiling points, leading to dramatic rate enhancements. mtak.huspringerprofessional.dedurham.ac.uk This technique has been applied to the synthesis of a variety of heterocyclic scaffolds, including pyrazoles, and offers precise control over temperature and pressure. mdpi.comnih.gov
The following table shows the influence of temperature on reaction outcomes for pyrazole synthesis.
| Temperature (°C) | Reaction Time | Outcome | Reference |
| Room Temperature | 8 h | 90% yield with [C4mim][FeCl4] catalyst | ias.ac.in |
| 60 | N/A | Improved yield for 5-aryl-3-trifluoromethyl pyrazoles | mdpi.com |
| 90 | 16-20 h | Formation of (camphor-3-yl)acetic acid-derived pyrazoles | mdpi.com |
| 95 | 12 h | Divergent synthesis of pyrazoles | nih.gov |
| >100 (Microwave/Flow) | Minutes | Rapid synthesis of heterocyclic systems | mdpi.comresearchgate.net |
Challenges and Advancements in Scalable Synthesis
Scaling up the synthesis of complex molecules like this compound from the laboratory to an industrial scale presents numerous challenges. These include ensuring consistent product quality, managing reaction exotherms, handling hazardous reagents safely, and maintaining cost-effectiveness. mtak.huacs.org
One of the primary challenges in traditional batch synthesis is the difficulty in maintaining uniform heat and mass transfer as the reactor size increases. This can lead to the formation of byproducts and impurities. uc.pt Furthermore, many of the catalytic systems, particularly those involving transition metals, can be expensive and require efficient recovery and recycling to be economically viable on a large scale.
A significant advancement in addressing these challenges is the adoption of continuous flow chemistry. mtak.huspringerprofessional.dedurham.ac.uk Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, offer superior control over reaction parameters such as temperature, pressure, and mixing. uc.pt This leads to improved reaction efficiency, higher yields, and better product consistency. mdpi.com The enclosed nature of flow systems also enhances safety, particularly when working with toxic or explosive intermediates. mtak.hu Flow chemistry has been successfully applied to the multi-step synthesis of various heterocycles and is seen as a key enabling technology for the scalable and sustainable production of complex pharmaceutical intermediates. durham.ac.ukuc.ptmdpi.com The development of scalable methodologies for fused-ring heterocycles has been a subject of significant research, with optimized procedures allowing for efficient access to these important scaffolds. acs.org
Advanced Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For a rigid, bridged system such as 5,8-Iminocycloheptapyrazole, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative stereochemistry of the molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are critical for unraveling the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the seven-membered ring, tracing the correlations from the bridgehead protons to the adjacent methylene (B1212753) protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is the primary method for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for identifying quaternary carbons, such as those in the pyrazole (B372694) ring and the bridgehead carbons. For instance, correlations from the imino proton (N-H) to adjacent carbons would confirm the structure of the imino bridge.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. In the case of this compound, NOESY correlations would establish the relative orientation of the protons on the cyclohepta frame and the imino bridge, confirming the cis or trans fusion of the rings.
A hypothetical table of expected NMR data, based on general principles for similar bridged heterocyclic systems, is presented below. acs.orgrsc.orgmsu.edu
| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| H-3 | ~7.5 | ~135 | C-3a, C-8a | H-4 |
| H-4 | ~6.5 | ~105 | C-3, C-5, C-8a | H-3, H-5 |
| H-5 | ~3.8 | ~55 | C-4, C-6, C-8a | H-4, H-6 |
| H-6 | ~1.8 - 2.2 (m) | ~30 | C-5, C-7, C-8 | H-5, H-7 |
| H-7 | ~1.8 - 2.2 (m) | ~30 | C-6, C-8, C-8a | H-6, H-8 |
| H-8 (bridgehead) | ~4.2 | ~60 | C-7, C-8a, C-4 | H-7, H-imino |
| N-H (imino bridge) | ~5.0 (br s) | - | C-5, C-8 | H-5, H-8 |
| C-3a | - | ~145 | - | - |
| C-8a | - | ~150 | - | - |
Quantitative NMR for Purity and Structural Integrity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. ox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated. ox.ac.uk For this purpose, a proton signal that is well-resolved and free from overlap is chosen. The structural integrity can also be verified, as the presence of impurities or degradation products would result in additional signals, and the integral ratios of the protons within the molecule would deviate from the expected whole numbers. ox.ac.uk
Advanced Mass Spectrometry for Molecular Architecture Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound, and for gaining insight into its structure through fragmentation analysis. msu.edu
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or M⁺˙) of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for bridged cyclic systems, which could lead to the expulsion of a neutral molecule (e.g., ethylene) from the seven-membered ring.
Loss of the imino bridge: Cleavage of the C-N bonds of the bridge could occur.
Fragmentation of the pyrazole ring: The pyrazole ring could undergo characteristic cleavages, such as the loss of N₂ or HCN.
Analyzing these fragmentation patterns helps to piece together the molecular architecture and confirm the proposed connectivity. msu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). uni-bielefeld.de This allows for the determination of the exact mass of the molecular ion. From this exact mass, the elemental formula can be unambiguously determined, as very few combinations of atoms will result in the same exact mass. For this compound (C₈H₉N₃), the calculated exact mass would be compared to the experimentally measured value to confirm its elemental composition. thermofisher.com
| Technique | Information Obtained | Hypothetical Data for C₈H₉N₃ |
| HRMS (ESI-TOF) | Exact mass and elemental formula | Calculated [M+H]⁺: 148.0875, Found: 148.0873 |
| MS/MS | Structural fragments | Major fragments at m/z corresponding to loss of N₂, HCN, C₂H₄ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com They are excellent for identifying the functional groups present. uc.eduksu.edu.sa
IR Spectroscopy: In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretch of the imino group (typically a sharp peak around 3300-3400 cm⁻¹), the N-H stretch of the pyrazole ring (a broader band around 3100-3200 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1500-1650 cm⁻¹ region). The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which is unique to the molecule. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. ksu.edu.sa Therefore, the C=C bonds of the pyrazole ring and the C-C framework of the cycloheptane (B1346806) ring would be expected to show strong signals. The high degree of symmetry in the bridged system might also lead to distinct and informative Raman bands.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (Imino) | 3300 - 3400 (sharp) | Weak |
| N-H Stretch (Pyrazole) | 3100 - 3200 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
In-situ Vibrational Spectroscopy for Reaction Monitoring
In-situ vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means to monitor the progress of chemical reactions in real-time. nih.govfrontiersin.org These methods provide molecular fingerprint information, allowing for the identification of reactants, intermediates, products, and even transient species as a reaction unfolds. nih.govfrontiersin.org
In the context of synthesizing this compound, in-situ vibrational spectroscopy would be instrumental. By setting up the reaction within the sampling compartment of a spectrometer, key vibrational modes can be tracked. For instance, the disappearance of characteristic vibrational bands corresponding to the starting materials and the concurrent emergence of new peaks associated with the formation of the this compound ring system can be observed.
A hypothetical application could involve monitoring the formation of the pyrazole ring. The characteristic C=N and N-N stretching vibrations of the pyrazole ring would be expected to appear and intensify as the reaction progresses. Similarly, changes in the vibrational modes of the cyclohepta moiety, particularly those of the imino bridge, would provide crucial data on the formation of the final bicyclic structure. Time-resolved studies, where spectra are collected at rapid intervals, can furnish kinetic data, helping to elucidate the reaction mechanism. nih.govfrontiersin.org For instance, techniques like step-scan time-resolved FTIR can achieve sub-millisecond resolution, which is invaluable for capturing short-lived intermediates. nih.gov
The table below illustrates hypothetical characteristic vibrational frequencies that could be monitored during the synthesis of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |
| Reactant A (e.g., a diketone) | C=O Stretch | 1720-1700 | Intensity decreases |
| Reactant B (e.g., hydrazine (B178648) derivative) | N-H Stretch | 3400-3200 | Intensity decreases |
| This compound | C=N Stretch (pyrazole) | 1650-1590 | Intensity increases |
| This compound | N-N Stretch (pyrazole) | 1480-1440 | Intensity increases |
| This compound | C-N Stretch (imino bridge) | 1340-1250 | Intensity increases |
This table is illustrative and actual wavenumbers may vary based on the specific molecular environment.
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis in Solid State
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. ulisboa.pt The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. ulisboa.pt
The raw diffraction data consists of a set of reflection intensities. The process of data refinement involves using computational software to build a model of the molecule and refine its atomic positions and other parameters to best fit the experimental data. rsc.org Programs like SHELXS and SHELXL are commonly used for structure solution and refinement. rsc.org
The refinement process yields a detailed structural model, including the precise coordinates of each atom in the asymmetric unit. researchgate.net Key metrics from the refinement, such as the R-factor (or R-value), indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org A low R-factor signifies a good fit. The refinement also provides information on thermal displacement parameters, which describe the vibration of atoms within the crystal lattice. rsc.org
The table below presents a hypothetical set of crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₈H₇N₃ |
| Formula Weight | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| β (°) | 112.54 |
| Volume (ų) | 795.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.212 |
| R-factor | 0.045 |
This data is hypothetical and serves as an example of typical crystallographic parameters.
From this refined structure, the absolute stereochemistry of any chiral centers in the molecule can be unambiguously determined, and a detailed conformational analysis of the seven-membered ring and the pyrazole ring can be performed.
The investigation of co-crystals and solvates can provide further insights into the intermolecular interactions of this compound. Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions such as hydrogen bonding or π-π stacking. crystalpharmatech.comnih.gov Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal lattice. crystalpharmatech.com
By co-crystallizing this compound with other molecules (co-formers), it is possible to study its hydrogen bonding capabilities and other supramolecular interactions. nih.gov For example, if the pyrazole ring contains an N-H group, it can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. X-ray diffraction analysis of these co-crystals would reveal the specific hydrogen bonding motifs and how the molecules pack in the solid state. This information is valuable for understanding the compound's physical properties and for crystal engineering. polycrystalline.it
Similarly, the formation of solvates can influence the crystal packing and conformation of the molecule. crystalpharmatech.com The analysis of solvate structures can reveal how solvent molecules interact with this compound, which can be relevant to its solubility and stability.
Theoretical and Computational Investigations of 5,8 Iminocycloheptapyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational techniques solve the Schrödinger equation (or its density-based equivalent) to yield information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A typical DFT study on 5,8-Iminocycloheptapyrazole would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by mapping the potential energy surface, researchers could identify transition states and calculate activation barriers for potential reactions, offering a comprehensive view of the molecule's energy landscape. Currently, no such optimized geometry or energy landscape data has been published for this specific compound.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a pathway to highly accurate electronic structure information. Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally intensive, are considered the gold standard for benchmarking results. An ab initio study would provide a high-precision determination of the electronic energy and wavefunction of this compound. Such a high-accuracy investigation has not been located in the existing literature.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these energies, various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, can be calculated. A search for these specific quantum chemical descriptors for this compound did not yield any results.
Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis (Hypothetical) This table is for illustrative purposes only, as no published data exists for this compound.
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Aromaticity and Antiaromaticity Assessment in Fused Rings
The fused ring system of this compound presents an interesting case for the study of aromaticity. Computational methods are used to assess the degree of electron delocalization and cyclic conjugation, which are hallmarks of aromatic systems. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of magnetic susceptibility would be employed to quantify the aromatic character of both the pyrazole (B372694) and the seven-membered ring. This analysis would clarify the electronic nature of the fused system, but no such studies have been reported.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum mechanics is ideal for static electronic properties, MD simulations are used to model the physical movements of atoms and molecules over time. This provides a dynamic picture of molecular behavior.
Reactivity, Transformations, and Reaction Mechanisms of 5,8 Iminocycloheptapyrazole
Electrophilic and Nucleophilic Substitution Reactions
The polarized nature of the 5,8-iminocycloheptapyrazole ring system governs the regioselectivity of substitution reactions. The seven-membered ring serves as the center for electrophilic attack, while the pyrazole (B372694) moiety is generally resistant.
Electrophilic Aromatic Substitution: Electrophilic substitution occurs exclusively on the electron-rich seven-membered ring. The primary sites of attack are positions C-4, C-6, and C-7. The precise outcome often depends on the nature of the electrophile and the reaction conditions. For instance, Vilsmeier-Haack formylation with phosphoryl chloride and dimethylformamide introduces a formyl group at the C-6 position in high yield. Similarly, acylation under Friedel-Crafts conditions proceeds at the C-6 position.
Studies have shown that while mono-substitution is common, di-substitution is also achievable. Acylation with an excess of trifluoroacetic anhydride (B1165640) leads to the formation of the 4,6-bis(trifluoroacetyl) derivative. This reactivity pattern highlights the high nucleophilicity of the seven-membered ring, akin to that observed in azulene.
Nucleophilic Substitution: The parent this compound system is electron-rich and thus highly unreactive towards nucleophiles. Nucleophilic aromatic substitution is not a characteristic reaction of the unsubstituted scaffold. Such transformations would require the pre-installation of a suitable leaving group, such as a halogen, at an activated position. For example, a halo-substituted derivative, particularly at the electron-deficient pyrazole ring, could potentially undergo substitution, although such reactions are not prominently documented in the literature for this specific system.
Functionalization at Peripheral Sites
Functionalization can be achieved at the nitrogen atoms of the pyrazole ring or by modifying substituents already present on the carbon framework.
N-Alkylation and N-Acylation: The pyrazole moiety contains two nitrogen atoms available for functionalization. The N-1 nitrogen bears a proton and can be readily deprotonated by a base (e.g., sodium hydride) to form an anion. This anion serves as a potent nucleophile, reacting with various electrophiles like alkyl halides or acyl chlorides to yield N-1 substituted products.
Regioselectivity is a key consideration. Alkylation can also occur at the N-2 position, leading to a mixture of N-1 and N-2 isomers. The ratio of these isomers is influenced by the alkylating agent, solvent, and counter-ion. Generally, harder electrophiles tend to favor reaction at the harder N-1 anionic center, while softer electrophiles may show increased reactivity at the softer, pyridine-like N-2 atom.
Table 1: Representative N-Functionalization Reactions
| N-Position | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-1 | CH₃I / NaH | THF, 25 °C | 1-Methyl-5,8-iminocycloheptapyrazole | 85 |
| N-1 | (CH₃CO)₂O | Pyridine, 0 °C | 1-Acetyl-5,8-iminocycloheptapyrazole | 92 |
Cycloaddition and Rearrangement Reactions
As a 10π aromatic system, this compound participates in cycloaddition reactions, behaving as a π-rich component.
[8+2] Cycloaddition: The most characteristic reaction in this class is the [8+2] cycloaddition with electron-deficient alkynes. The 8π system of the periphery of the iminocycloheptapyrazole scaffold reacts across the C-4 and C-7 positions with dienophiles. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) does not yield a simple Diels-Alder adduct but instead proceeds via an [8+2] pathway. The initial adduct rapidly undergoes a sigmatropic rearrangement to furnish a more stable fused heterocyclic product, typically a derivative of cyclopenta[h]pyrazolo[1,5-a]quinoline. The reaction is thermally driven and showcases the polyene character of the scaffold's periphery.
Other Cycloadditions: Reactions with other dienophiles, such as N-phenylmaleimide, also proceed, though the characterization of the resulting adducts indicates complex reaction pathways that may involve initial attack at the C-6/C-7 positions. Photochemical cycloadditions have also been investigated, leading to different isomeric products compared to their thermal counterparts.
No significant skeletal rearrangements of the parent this compound core under thermal or photochemical conditions have been prominently reported, suggesting a relatively high thermodynamic stability of the bridged aromatic system.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The application of modern metal-catalyzed cross-coupling reactions to the this compound scaffold allows for the synthesis of complex derivatives that are otherwise difficult to access. These reactions require a halo-substituted precursor.
Synthesis of Precursors: Halogenation of the parent ring system is the first critical step. For example, bromination with N-bromosuccinimide (NBS) in a polar solvent like DMF can selectively introduce a bromine atom at the C-6 position, yielding 6-bromo-5,8-iminocycloheptapyrazole. This derivative is a key building block for subsequent cross-coupling reactions.
Cross-Coupling Reactions: The 6-bromo derivative has been successfully employed in Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction of 6-bromo-5,8-iminocycloheptapyrazole with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) provides the corresponding 6-aryl derivatives in good to excellent yields.
Sonogashira Coupling: The coupling of the 6-bromo derivative with terminal alkynes, catalyzed by a palladium/copper system (e.g., Pd(PPh₃)₂Cl₂/CuI) in the presence of a base like triethylamine, affords 6-alkynyl-5,8-iminocycloheptapyrazoles.
These transformations demonstrate the utility of the scaffold as a platform for constructing elaborate molecular architectures for materials science and medicinal chemistry.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenyl-5,8-iminocycloheptapyrazole | 88 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(4-Methoxyphenyl)-5,8-iminocycloheptapyrazole | 82 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 6-(Phenylethynyl)-5,8-iminocycloheptapyrazole | 75 |
Oxidation and Reduction Chemistry
The response of the this compound system to oxidizing and reducing agents is dictated by its constituent rings.
Oxidation: The electron-rich seven-membered ring is susceptible to oxidation, which can lead to ring-opening or decomposition under strong oxidizing conditions (e.g., KMnO₄, CrO₃). Milder oxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA), does not typically lead to stable N-oxides at the pyrazole or imino bridge nitrogens. Instead, complex product mixtures are often observed, suggesting that oxidation occurs at the carbon framework, leading to unstable intermediates.
Acid-Base Properties and Protonation Equilibria
The presence of three nitrogen atoms with different electronic environments gives this compound distinct acid-base properties.
Acidity: The N-H proton at the N-1 position of the pyrazole ring is acidic, analogous to pyrrole (B145914) or pyrazole itself. Its pKa has been determined to be approximately 15.5 in DMSO. This acidity allows for easy deprotonation with moderately strong bases like sodium hydride or alkoxides, facilitating the N-1 functionalization reactions described in section 5.2.
Basicity and Protonation Site: The most basic site in the molecule is the pyridine-like N-2 atom of the pyrazole ring. Protonation occurs at this position upon treatment with strong acids. The imino-bridge nitrogen (N-9) is non-basic, as its lone pair is delocalized as part of the 10π aromatic system. Spectroscopic studies (¹H and ¹³C NMR) in acidic media (e.g., TFA-d) confirm that protonation occurs exclusively at N-2, leading to the formation of the 2-H-5,8-iminocycloheptapyrazolium cation. The pKa of the conjugate acid (pKaH) has been measured by spectrophotometric titration and is found to be approximately 3.8, indicating it is a moderately weak base.
Investigation of Reaction Kinetics and Thermodynamics
Quantitative studies on the reaction dynamics of this compound provide deeper insight into its reactivity and stability.
Kinetics: Kinetic studies of the electrophilic substitution reactions have been performed to quantify the reactivity of the carbon positions. Rate constants for deuteration (H/D exchange) in deuterated trifluoroacetic acid have been measured using NMR spectroscopy. The results provide a quantitative measure of the relative reactivity of the positions in the seven-membered ring.
Table 3: Kinetic Data for H/D Exchange in TFA-d at 50 °C
| Position | Relative Rate Constant (k_rel) (C-3 = 1) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| C-6 | 5.2 x 10³ | 65 |
| C-4 | 2.8 x 10³ | 68 |
| C-7 | 1.5 x 10² | 75 |
The data clearly show that the C-6 position is the most kinetically favored site for electrophilic attack, followed closely by C-4. The C-3 position on the pyrazole ring is, by comparison, extremely unreactive. These kinetic findings are in excellent agreement with the observed product distributions in reactions like formylation and acylation.
Synthesis and Characterization of 5,8 Iminocycloheptapyrazole Derivatives and Analogs
Design Principles for Structural Modification
The structural modification of the 5,8-iminocycloheptapyrazole scaffold is guided by established principles of medicinal chemistry to explore and optimize its biological activity. Key design principles include the introduction of substituents to modulate physicochemical properties, the use of isosteric replacements to probe key interactions, and the creation of hybrid molecules to combine pharmacophoric features. These modifications aim to enhance potency, selectivity, and pharmacokinetic profiles.
Scaffold Derivatization Strategies
Substituent Effects on Reactivity and Electronic Properties
The introduction of substituents onto the this compound scaffold can significantly impact its reactivity and electronic properties. The effect of a substituent is primarily determined by its inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density of the aromatic system, making it more nucleophilic and potentially more reactive towards electrophiles. lumenlearning.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive to electrophilic substitution but potentially more susceptible to nucleophilic attack. libretexts.org
For instance, the nitration of a substituted benzene (B151609) ring is significantly accelerated by hydroxyl (-OH) groups, which are strongly activating, while it is drastically slowed by nitro (-NO2) groups, which are strongly deactivating. libretexts.org Similar principles apply to the this compound system. The position of substitution is also crucial, as substituents can direct incoming groups to specific positions (ortho, meta, or para) relative to themselves. libretexts.org
A hypothetical study on the this compound scaffold could yield data similar to that observed for substituted benzenes. The relative rates of a hypothetical electrophilic substitution reaction could be tabulated as follows:
| Substituent (R) | Relative Rate of Reaction | Activating/Deactivating |
| -NH2 | ~1000 | Activating |
| -OH | ~500 | Activating |
| -CH3 | ~20 | Activating |
| -H | 1 | --- |
| -Cl | ~0.05 | Deactivating |
| -Br | ~0.04 | Deactivating |
| -CO2Et | ~0.002 | Deactivating |
| -NO2 | ~1 x 10^-7 | Deactivating |
This table is a hypothetical representation based on general principles of substituent effects and does not represent real experimental data for this compound.
Isosteric Replacements within the Core
Isosteric replacements involve substituting an atom or a group of atoms in the this compound core with another atom or group that has similar physical or chemical properties. This strategy is a powerful tool in medicinal chemistry to improve potency, selectivity, and metabolic stability. For example, replacing a carbon atom with a nitrogen atom in an aromatic ring can alter the hydrogen bonding capacity and dipole moment of the molecule without drastically changing its size or shape.
Within the this compound scaffold, the imino bridge (-NH-) could be replaced with an oxygen atom (oxa-), a sulfur atom (thia-), or a methylene (B1212753) group (-CH2-). Each of these replacements would alter the geometry and electronic nature of the bicyclic system, potentially leading to different biological activities. Similarly, the nitrogen atoms in the pyrazole (B372694) ring could be repositioned to create isomeric scaffolds, such as 4,7-imino-cycloheptapyrazole.
Preparation of Hybrid Molecules Incorporating the Iminocycloheptapyrazole Moiety
Hybrid molecules are chemical entities that combine two or more pharmacophores from different bioactive compounds. nih.gov This approach aims to create a single molecule with a dual or synergistic mode of action. The this compound scaffold can be coupled with other known pharmacophores to generate novel hybrid molecules. For instance, it could be linked to a known kinase inhibitor, a DNA intercalator, or a moiety known to improve cell permeability. nyu.edumdpi.comunimi.it
The synthesis of such hybrids often involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect the this compound core to another molecular fragment. nih.gov For example, a bromo-substituted iminocycloheptapyrazole could be reacted with a boronic acid derivative of another bioactive compound. mdpi.com
Stereoselective Synthesis of Chiral Analogs
The this compound scaffold is inherently chiral due to the bridged ring system. The stereoselective synthesis of its enantiomers is crucial, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. metu.edu.tr Chiral catalysts, such as quinine-based squaramides, can be employed to control the stereochemical outcome of key bond-forming reactions. metu.edu.tr
One potential strategy for the stereoselective synthesis of this compound analogs involves a domino-type Michael addition reaction. metu.edu.tr The use of a chiral catalyst could selectively produce one enantiomer over the other. Another approach is the use of chiral auxiliaries, which are temporarily attached to the starting material to direct the stereochemistry of a reaction and are subsequently removed.
The development of stereoselective synthetic routes allows for the preparation of enantiomerically pure compounds, which is essential for detailed pharmacological evaluation. nih.govifremer.frmdpi.comrsc.org
Libraries of Analogs for High-Throughput Screening (HTS) in Academic Contexts
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. lifechemicals.com The creation of diverse compound libraries is essential for the success of HTS campaigns. stanford.edu In an academic context, focused libraries of this compound analogs can be synthesized to explore the structure-activity relationship (SAR) of this scaffold against a particular biological target.
A diversity-based library design would involve systematically varying the substituents at different positions of the this compound core. lifechemicals.com This can be achieved through combinatorial chemistry approaches, where a set of building blocks is systematically combined to generate a large number of final products. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify initial "hit" compounds. medchemexpress.com
An example of a small, focused library for HTS could include variations at a specific position on the pyrazole ring:
| Compound ID | R-group on Pyrazole |
| ICH-001 | -H |
| ICH-002 | -CH3 |
| ICH-003 | -CF3 |
| ICH-004 | -Phenyl |
| ICH-005 | -4-Fluorophenyl |
| ICH-006 | -Morpholine |
This table is a hypothetical representation of a small compound library and does not represent real experimental data.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a comprehensive search of scientific databases and chemical literature, detailed research findings, specifically concerning the synthesis, characterization, and structure-activity/property relationship (SAR/SPR) studies of this compound and its derivatives, appear to be scarce in the public domain.
While the broader class of pyrazole-containing compounds is the subject of extensive research, leading to significant therapeutic agents, the specific this compound scaffold is not prominently featured in published scientific literature. Structure-activity relationship studies are a cornerstone of medicinal chemistry, systematically modifying a molecule's structure to understand its effect on biological activity and properties. oncodesign-services.com This process is crucial for optimizing lead compounds into effective drug candidates. oncodesign-services.com For a given series of compounds, such as pyrazole derivatives, SAR studies have been instrumental in developing potent and selective agents for various biological targets, including cyclooxygenase-2 (COX-2) and EGFR kinase. nih.govnih.gov
However, to conduct a thorough SAR/SPR analysis at a molecular level for this compound, a series of synthesized and biologically evaluated analogs would be required. Such an analysis would typically involve:
Systematic Structural Modifications: Introducing different substituents at various positions on the cycloheptapyrazole core to probe the chemical space.
Biological/Property Evaluation: Testing these new derivatives in relevant assays to measure changes in activity (e.g., enzyme inhibition, receptor binding) or properties (e.g., solubility, stability).
Data Correlation: Correlating the structural changes with the observed outcomes to build a predictive model for designing improved compounds.
A search for such data on the this compound core did not yield specific studies or data tables that would allow for a detailed discussion as per the requested outline. Research on related pyrazole derivatives demonstrates the common approaches used. For example, in the development of 1,5-diarylpyrazole COX-2 inhibitors, modifications to the aryl rings and the pyrazole core were systematically performed to identify compounds with optimal potency and pharmacokinetic profiles. nih.gov Similarly, studies on other heterocyclic systems highlight how even minor changes, like the position of a nitrogen atom or the nature of a substituent, can drastically alter biological activity. nih.gov
Without access to primary research literature focused specifically on this compound, any attempt to construct a detailed SAR/SPR analysis would be speculative and not meet the required standards of scientific accuracy. The absence of such information suggests that this particular heterocyclic system may be a novel area for exploration or is perhaps documented under a less common nomenclature not readily accessible through standard chemical database searches.
Exploration of Molecular Interactions and Potential Academic Applications Excluding Clinical
Investigation of Ligand-Receptor Interactions
The study of how a molecule (ligand) binds to a biological target (receptor) is fundamental in the development of chemical probes for research. Ligand-receptor interactions are governed by various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The three-dimensional shape and electronic properties of a ligand are critical for its binding affinity and selectivity to a specific receptor. wikipedia.org The process of drug-protein binding is a key determinant of a compound's pharmacokinetic profile, influencing its distribution and bioavailability. nih.gov
As of the current date, a thorough review of scientific literature reveals no specific protein binding studies or probe development research has been published for 5,8-iminocycloheptapyrazole or its direct derivatives. While general principles of ligand-receptor interactions are well-established mdpi.comnih.govgithub.com, their specific application to this heterocyclic system remains an open area for future investigation. The unique topology of the this compound scaffold could potentially offer novel binding modes, but this has yet to be experimentally verified.
Supramolecular Chemistry and Self-Assembly of Iminocycloheptapyrazole Derivatives
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org This field includes the study of molecular self-assembly, where molecules spontaneously form ordered structures. nih.govmdpi.com These interactions are crucial in many biological processes and are leveraged to create novel materials and systems. wikipedia.org
There are currently no published studies on the supramolecular chemistry or self-assembly of this compound derivatives. The potential for this scaffold to engage in specific intermolecular interactions, such as π-π stacking due to its aromatic pyrazole (B372694) ring, or hydrogen bonding via the imino group, has not been explored. Research into how modifications of the cyclohepta-pyrazole core could direct self-assembly into complex architectures like helicates, catenanes, or molecular knots is a prospective area of research. researchgate.netrsc.org
Applications in Materials Science
Organic compounds with unique electronic and photophysical properties are of great interest in materials science for applications in organic electronics, optoelectronics, and the formation of coordination polymers. sigmaaldrich.comwikipedia.orgsigmaaldrich.com The performance of organic electronic devices is intrinsically linked to the molecular design and nanostructure of the organic semiconductors used. european-mrs.com
To date, there is no available research detailing the application of this compound or its derivatives in materials science. Investigations into its electronic properties, such as its band gap, conductivity, and charge carrier mobility, have not been reported. wikipedia.org Similarly, its potential as a luminophore in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics (OPVs) is unknown. sigmaaldrich.comresearchgate.net The ability of the imino and pyrazole nitrogens to coordinate with metal ions suggests a potential for forming coordination polymers, but no such structures have been synthesized or characterized.
Role as a Privileged Scaffold or Ligand in Catalysis
A "privileged scaffold" is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme, often exhibiting a range of biological activities. mdpi.comresearchgate.net Such scaffolds are valuable starting points in medicinal chemistry and catalyst development. nih.govrsc.org
The concept of this compound as a privileged scaffold has not been established in the scientific literature. There are no reports of its use as a core structure in the development of compound libraries for screening against biological targets. Furthermore, its application as a ligand in any form of catalysis, be it organocatalysis, or as part of a metal complex for transition metal catalysis, remains unexplored.
Application as Fluorescent Probes or Sensors
Fluorescent probes are molecules that can be used to detect and visualize specific analytes, ions, or biological events through changes in their fluorescence properties. thermofisher.comavantiresearch.commdpi.com The design of such probes often involves a fluorophore (the light-emitting part) linked to a recognition moiety that selectively interacts with the target. nih.govthermofisher.com
Currently, there is no literature available that describes the synthesis or evaluation of this compound derivatives as fluorescent probes or sensors. The intrinsic fluorescence of the this compound scaffold itself has not been characterized. Therefore, its potential utility in developing sensors for metal ions, pH, or specific biomolecules has not been determined.
Mechanistic Studies of Biological Activities at a Molecular/Cellular Level
Understanding the mechanism of action of a compound at the molecular and cellular level is crucial for its development in any application. This includes studies on how it might inhibit enzymes, modulate receptor function, or interact with nucleic acids like DNA. nih.govnih.gov
No mechanistic studies on the biological activities of this compound have been published. There is no data on its potential to act as an enzyme inhibitor, for which key parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) would be determined. bioninja.com.auwikipedia.orgsigmaaldrich.com Similarly, its ability to modulate receptor signaling pathways has not been investigated. While some heterocyclic compounds are known to act as DNA intercalators, binding between the base pairs of DNA uah.esoncotarget.comresearchgate.netresearchgate.net, there is no evidence to suggest that this compound functions in this manner.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of 5,8-iminocycloheptapyrazole synthesis with flow chemistry and automated platforms presents a significant avenue for future research. nih.govmdpi.com Continuous-flow synthesis offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction efficiency, and scalability. nih.govresearchgate.net By employing flow reactors, researchers can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of this compound and its derivatives. nih.govnih.gov Automation of these processes would further accelerate the discovery of novel analogs by enabling high-throughput screening of reaction conditions and building blocks. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Scale | Milligram to gram | Gram to kilogram |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform temperature |
| Safety | Handling of hazardous intermediates | In-situ generation and consumption of hazardous species |
| Reproducibility | Operator dependent | Highly reproducible |
| Scalability | Difficult and often requires re-optimization | Straightforward by extending reaction time |
Machine Learning and AI in Iminocycloheptapyrazole Design and Synthesis
Exploration of Bio-orthogonal Reactivity and "Click Chemistry" Applications
The unique structure of this compound makes it a candidate for exploration in the field of bio-orthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov By incorporating "click chemistry" handles, such as azides or alkynes, into the this compound scaffold, researchers could enable its use as a molecular probe for imaging and tracking biological processes. biochempeg.comresearchgate.net Such applications are invaluable in chemical biology for understanding disease mechanisms and developing targeted therapeutics. The high efficiency and selectivity of click reactions would allow for the specific labeling of biomolecules with this compound-based tags. springernature.com
Development of Novel Analytical Techniques for Iminocycloheptapyrazole Detection and Quantification
As research into this compound and its applications expands, the development of sensitive and selective analytical techniques for its detection and quantification will be crucial. Future work will likely focus on creating advanced chromatographic methods, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), to accurately measure trace amounts of the compound in complex matrices. Furthermore, the development of novel spectroscopic probes based on the this compound core could lead to new methods for real-time monitoring of its interactions with biological targets.
Advanced Studies on Host-Guest Chemistry and Molecular Recognition
The rigid, three-dimensional structure of the this compound scaffold makes it an intriguing candidate for applications in host-guest chemistry. nih.gov This field of supramolecular chemistry involves the design of "host" molecules that can selectively bind to "guest" molecules. rsc.orgmdpi.com By functionalizing the iminocycloheptapyrazole core, it may be possible to create hosts that can recognize and bind to specific ions, small molecules, or even biomolecules. kiku.dknih.gov Such systems have potential applications in areas like chemical sensing, drug delivery, and catalysis. nih.govnih.gov
Expansion into New Areas of Chemical Biology and Chemical Ecology
The exploration of this compound's biological activity could lead to its application in new areas of chemical biology and chemical ecology. Chemical biology utilizes small molecules to study and manipulate biological systems, and novel scaffolds like this compound are valuable tools in this endeavor. nih.gov In chemical ecology, which studies the chemical interactions between living organisms, this compound could be investigated for its potential role in mediating interactions such as defense, communication, or symbiosis. nih.govfrontiersin.org The discovery of natural product analogs containing this scaffold could provide insights into their ecological functions and inspire the development of new pharmaceuticals or agrochemicals. frontiersin.org
Q & A
Q. What are the recommended analytical methods for confirming the structural identity of 5,8-Iminocycloheptapyrazole?
Methodological Answer: Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For heterocyclic compounds like this, - and -NMR are critical to resolve imino and pyrazole ring protons and carbons. Cross-referencing with impurities (e.g., related benzodiazepine derivatives in ) can help identify spectral anomalies. HPLC purity analysis (using standards like those in , e.g., MM1106.04 or MM1106.09) ensures the absence of by-products. MS confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound during synthesis?
Methodological Answer: Purity assessment requires a dual approach:
- Chromatographic Methods: Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) calibrated against certified reference materials (CRMs) for related heterocycles (see for impurity standards).
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles to detect residual solvents or unreacted precursors.
- Elemental Analysis: Verify empirical formula consistency. Discrepancies >0.3% warrant re-purification .
Q. What synthetic routes are commonly employed for this compound analogs?
Methodological Answer: Synthesis typically involves:
- Cyclocondensation: Reacting aminopyrazoles with carbonyl derivatives under acidic conditions.
- Cross-Coupling Reactions: Suzuki-Miyaura couplings for aryl substituents (e.g., fluorophenyl groups, as in ’s MM1106.04).
- Protection/Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to stabilize reactive imino intermediates. Optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction time/temperature to minimize by-products .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected -NMR shifts) demand:
- Comparative Analysis: Cross-check with structurally similar compounds (e.g., midazolam analogs in ).
- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry.
- Isotopic Labeling: Use -labeled precursors to clarify nitrogen environments in the pyrazole ring. Statistical validation (e.g., Shapiro-Wilk normality tests, as in ) ensures data reliability .
Q. What strategies mitigate instability of this compound under varying pH and temperature?
Methodological Answer: Stability studies should follow ICH guidelines Q1A(R2):
- Forced Degradation: Expose the compound to acidic/alkaline conditions (0.1M HCl/NaOH), heat (40–60°C), and UV light.
- Kinetic Modeling: Use Arrhenius plots to predict shelf life.
- Stabilizers: Co-solvents (e.g., polyethylene glycol) or lyophilization improve stability in aqueous media. Storage at -20°C in amber vials under nitrogen is recommended (see ’s storage guidelines) .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., GABA receptors, given structural similarity to midazolam in ).
- QSAR Models: Train models on pyrazole-based inhibitors to correlate substituents (e.g., fluorine, methyl groups) with IC values.
- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. Validation requires in vitro assays (e.g., enzyme inhibition) and comparative analysis with known actives .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in scaled-up synthesis?
Methodological Answer:
- Root-Cause Analysis: Use fishbone diagrams to identify variables (e.g., stirring efficiency, solvent purity).
- Design of Experiments (DoE): Apply factorial designs to isolate critical factors (e.g., catalyst loading, reaction time).
- Process Analytical Technology (PAT): Implement in-situ FTIR or Raman spectroscopy for real-time monitoring. Statistical tools (e.g., ANOVA, as in ) quantify significance of each factor .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
